molecular formula C20H22N2O2 B245076 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

カタログ番号 B245076
分子量: 322.4 g/mol
InChIキー: FHRJNBFIWBSLRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as DMXAA, is a small molecule compound that has been studied extensively for its anti-cancer properties. DMXAA was first discovered in the 1990s and has since been investigated for its potential as a cancer treatment. In

作用機序

The exact mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is not fully understood. It is believed that N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide activates the immune system to attack cancer cells. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which play a role in immune response.
Biochemical and Physiological Effects:
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis, increase vascular permeability, and enhance the production of cytokines. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.

実験室実験の利点と制限

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been extensively studied, and there is a significant body of literature on its anti-cancer properties. However, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a narrow therapeutic window, which can make it difficult to use in clinical settings.

将来の方向性

There are several future directions for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide research. One area of research is to investigate the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as a combination therapy with other anti-cancer agents. Another area of research is to investigate the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as an anti-inflammatory agent. In addition, there is interest in developing new analogs of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide with improved solubility and therapeutic window. Finally, there is interest in investigating the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as an immune modulator in other diseases, such as autoimmune disorders.
Conclusion:
In conclusion, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is a small molecule compound that has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the production of cytokines. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide research, including investigating its potential as a combination therapy, as an anti-inflammatory agent, and as an immune modulator in other diseases.

合成法

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide can be synthesized through a multi-step process involving the reaction of 2-amino-5,7-dimethyl-1,3-benzoxazole with 2-methyl-3-bromopropionic acid. The resulting product is then reacted with hydroxylamine hydrochloride to form N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been optimized over the years to improve yield and purity.

科学的研究の応用

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been investigated for its potential as an anti-inflammatory agent.

特性

分子式

C20H22N2O2

分子量

322.4 g/mol

IUPAC名

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

InChI

InChI=1S/C20H22N2O2/c1-5-7-18(23)21-16-9-6-8-15(14(16)4)20-22-17-11-12(2)10-13(3)19(17)24-20/h6,8-11H,5,7H2,1-4H3,(H,21,23)

InChIキー

FHRJNBFIWBSLRZ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC(=CC(=C3O2)C)C

正規SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC(=CC(=C3O2)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。